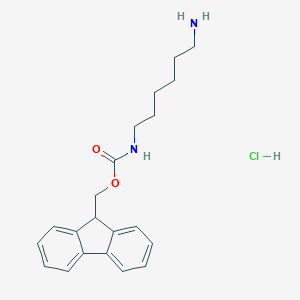

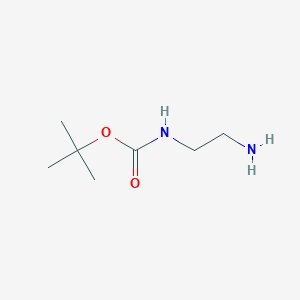

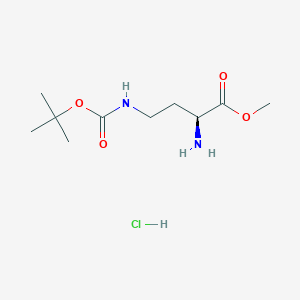

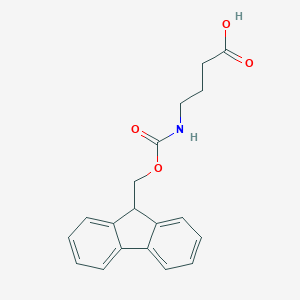

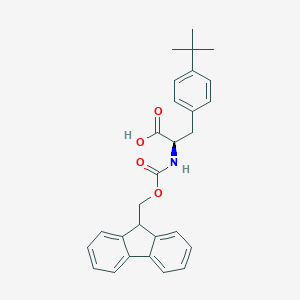

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoic acid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis pathway for this compound involves the protection of the amine and carboxylic acid functional groups, followed by the coupling of the protected amino acid with the allyl ester.Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C24H26N2O6.Chemical Reactions Analysis

The fluorenylmethoxycarbonyl (Fmoc) group is then removed, and the resulting amine is coupled with the methyl allyl carbonate.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dry place, sealed, and kept at a temperature below -20°C .Wissenschaftliche Forschungsanwendungen

Peptide-Based Drug Discovery : A study demonstrated the synthesis of differentially protected azatryptophan derivatives, which are important in peptide-based drug discovery. This synthesis involved the use of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoic acid derivatives (Nimje et al., 2020).

Synthesis of Neuroexcitant Analogues : The compound has been used in the enantioselective synthesis of neuroexcitant analogues, specifically 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (Pajouhesh et al., 2000).

Protecting Group in Amino Acid Synthesis : It serves as a protecting group in the synthesis of asymmetrically protected 2,7-diaminosuberic acid, which is significant in protein and peptide research (Mollica et al., 2012).

Biomedical Research : The compound has been a focus in biomedical research, particularly in the structural and supramolecular study of fluorenylmethoxycarbonyl (Fmoc) amino acids. These studies are critical for designing novel hydrogelators and biomaterials (Bojarska et al., 2020).

Solid-Phase Peptide Synthesis : It has been utilized in the asymmetric synthesis of new amino acids and their incorporation into peptides, which is crucial in solid-phase peptide synthesis (Paladino et al., 1993).

Material Science and Nanotechnology : Studies have shown its role in the self-assembly of Fmoc variants of amino acids, leading to controlled morphological changes at the supramolecular level. This is vital for the development of novel materials in science and nanotechnology (Kshtriya et al., 2021).

Photovoltaic Performance : The chemical compatibility of this compound with other materials has been shown to enhance the photovoltaic performance in solid-state dye-sensitized solar cells (Kwon et al., 2012).

Bioimaging : It has been used in the development of water-soluble fluorenyl probes for bioimaging, particularly in integrin-targeting, which is significant in medical diagnostics (Morales et al., 2010).

Safety And Hazards

Eigenschaften

IUPAC Name |

(2R)-3-(4-tert-butylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29NO4/c1-28(2,3)19-14-12-18(13-15-19)16-25(26(30)31)29-27(32)33-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,29,32)(H,30,31)/t25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKEORFXNCSRZFL-RUZDIDTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426644 | |

| Record name | 4-tert-Butyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoic acid | |

CAS RN |

252049-14-2 | |

| Record name | 4-(1,1-Dimethylethyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=252049-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-tert-Butyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.